2-bromobenzene-1-sulfonoimidamide
Description
Properties
CAS No. |
2648956-29-8 |
|---|---|
Molecular Formula |
C6H7BrN2OS |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Bromobenzene 1 Sulfonoimidamide and Analogues
Direct Synthesis Strategies for 2-Bromobenzene-1-sulfonoimidamide
The direct synthesis of this compound and its analogs primarily revolves around the formation of the sulfonoimidamide moiety from a suitable precursor, such as 2-bromobenzenesulfonyl chloride.
Optimization of Precursor Selection and Stoichiometry for Enhanced Yield and Purity
The primary precursor for the synthesis of this compound is 2-bromobenzenesulfonyl chloride . A patented method for the synthesis of this precursor involves the diazotization of 2-bromoaniline (B46623), followed by a sulfonyl chlorination reaction. nih.gov In this process, 2-bromoaniline is treated with sodium nitrite (B80452) in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with a solution of thionyl chloride containing a catalytic amount of cuprous chloride or cupric chloride to yield 2-bromobenzenesulfonyl chloride. nih.gov The stoichiometry of the reactants, particularly the diazonium salt and the thionyl chloride, is crucial for maximizing the yield and purity of the final product.
The subsequent conversion to the sulfonamide, a key intermediate, is typically achieved by reacting 2-bromobenzenesulfonyl chloride with ammonia (B1221849). The purity of the resulting 2-bromobenzenesulfonamide (B1273658) is critical for the successful synthesis of the target sulfonoimidamide.
Reaction Conditions and Parameter Tuning for Efficient Sulfonoimidamide Formation
While a direct, one-step synthesis of this compound from 2-bromobenzenesulfonyl chloride is not extensively documented in the public domain, general principles of sulfonamide and sulfonoimidamide synthesis can be applied. The reaction of an arylsulfonyl chloride with an amine is a classic approach to forming sulfonamides. researchgate.net The formation of the sulfonoimidamide would likely require a specific aminating agent under controlled conditions to achieve the desired N-amination of the sulfonamide.
Temperature, solvent, and the choice of base are critical parameters. For instance, in the synthesis of related sulfonamides, reactions are often carried out at room temperature in solvents like acetonitrile, with a base such as triethylamine (B128534) to neutralize the generated HCl. researchgate.net The synthesis of more complex sulfonamides can be achieved using deep eutectic solvents like choline (B1196258) chloride/urea, which offer an environmentally friendly and scalable protocol. researchgate.net
Investigation of Catalytic Systems and Promoters in the Synthesis of this compound
Transition metal catalysis has emerged as a powerful tool for the synthesis of sulfonamides and related compounds. While specific catalytic systems for the direct synthesis of this compound are not explicitly detailed, related methodologies provide valuable insights. For example, rhodium-catalyzed domino hydroformylation-reductive sulfonamidation reactions have been developed for the synthesis of various sulfonamides from olefins. nih.gov Indium metal has also been shown to be an efficient catalyst for the synthesis of sulfonamides from sulfonyl chlorides and amines, tolerating even sterically hindered and less nucleophilic anilines. researchgate.netorganic-chemistry.org
Palladium-catalyzed methods for the preparation of arylsulfonyl chlorides from arylboronic acids have also been established, offering a route to precursors of sulfonoimidamides. nih.gov The subsequent amination can often be performed in situ. These catalytic approaches could potentially be adapted for the synthesis of this compound and its analogs, offering advantages in terms of efficiency and functional group tolerance.
Mechanistic Elucidation of Direct Synthesis Pathways
The mechanism for the direct synthesis of a sulfonoimidamide from a sulfonyl chloride would likely involve the initial formation of the sulfonamide, followed by a subsequent N-amination or a related transformation. The classical formation of a sulfonamide proceeds via nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, with subsequent elimination of HCl. researchgate.net
The formation of the sulfonoimidamide moiety from the sulfonamide is less straightforward. One proposed mechanism for the formation of related N-sulfonyl amidines from sulfonyl azides and amines involves the in situ aerobic oxidation of the amine, followed by reaction with the sulfonyl azide. nih.gov For the direct conversion of a sulfonamide, a potential pathway could involve deprotonation of the sulfonamide nitrogen followed by reaction with an aminating agent. The exact mechanism would be highly dependent on the specific reagents and catalysts employed.
Indirect Synthetic Routes via Functional Group Transformations
Indirect routes to this compound offer alternative strategies, particularly through the modification of a pre-existing arylsulfonyl derivative.
Conversion of Related Arylsulfonyl Derivatives to the Sulfonoimidamide Moiety
A plausible indirect route to this compound involves the conversion of 2-bromobenzenesulfonamide . This transformation would necessitate the introduction of an additional nitrogen-containing group to the sulfonamide nitrogen. While specific literature for this exact transformation on 2-bromobenzenesulfonamide is scarce, general methods for the N-amination of sulfonamides could be applicable. These methods might involve the use of specialized aminating reagents, potentially in the presence of a metal catalyst to facilitate the N-N bond formation.
Another potential indirect pathway could start from a different arylsulfonyl derivative. For instance, the conversion of a sulfenamide (B3320178) to a sulfonimidamide has been reported, proceeding through an alkoxy-amino-λ-sulfanenitrile intermediate. This suggests that a synthetic sequence starting from a 2-bromophenylthio derivative could be envisioned.
Selective Bromination Strategies on Pre-formed Sulfonoimidamide Scaffolds
The introduction of a bromine atom onto a pre-existing sulfonoimidamide scaffold requires a nuanced understanding of electrophilic aromatic substitution reactions and the directing effects of the sulfonoimidamide group. The sulfonoimidamide group is generally considered to be an electron-withdrawing group due to the presence of the highly electronegative oxygen and nitrogen atoms. This deactivating nature makes the aromatic ring less susceptible to electrophilic attack compared to unsubstituted benzene (B151609).
The directing effect of the sulfonoimidamide group dictates the position of incoming electrophiles. Due to its electron-withdrawing character, it is expected to be a meta-director. However, the potential for resonance involvement of the nitrogen lone pairs could introduce some ortho, para-directing influence. The precise regioselectivity of bromination on a benzene-1-sulfonoimidamide scaffold is a subject of ongoing research and is highly dependent on the reaction conditions and the nature of the brominating agent.
Several strategies can be employed for the selective bromination of such scaffolds. One common approach involves the use of N-bromosuccinimide (NBS) as a source of electrophilic bromine. youtube.com The reaction can be catalyzed by various acids or Lewis acids to enhance the electrophilicity of the bromine. The choice of solvent can also play a critical role in controlling the regioselectivity. For instance, polar solvents may favor the formation of different isomers compared to nonpolar solvents.
Another strategy involves the use of elemental bromine in the presence of a catalyst, such as iron(III) bromide (FeBr₃). This classic method for aromatic bromination generates a highly reactive electrophile that can overcome the deactivating effect of the sulfonoimidamide group. organicchemistrytutor.comnih.gov However, this method often suffers from a lack of selectivity and the generation of stoichiometric amounts of acidic byproducts.
More advanced and selective bromination methods are continuously being developed. These include the use of zeolites as shape-selective catalysts, which can favor the formation of a specific isomer due to the constrained environment within the catalyst's pores. imperial.ac.uk Additionally, the use of milder brominating agents, such as a combination of sodium bromide and an oxidant, is being explored to improve the greenness of the process. byjus.com
The table below summarizes some potential bromination strategies and their key features.
| Brominating Agent | Catalyst/Conditions | Key Features | Potential Drawbacks |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄), light | Mild conditions, good source of electrophilic bromine. | May require optimization for regioselectivity. |
| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Strong electrophile, effective for deactivated rings. | Low selectivity, stoichiometric waste. |
| Bromine (Br₂) | Zeolite | High para-selectivity. imperial.ac.uk | Catalyst preparation and cost. |
| Sodium bromide (NaBr) / Sodium perborate | Acetic acid | Greener alternative to elemental bromine. byjus.com | May require specific substrate activation. |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound presents several opportunities for the application of these principles.
Development of Solvent-Free and Reduced-Solvent Methodologies
Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents. A key aspect of green chemistry is the development of solvent-free or reduced-solvent methodologies. For the synthesis of sulfonoimidamide precursors and their subsequent bromination, several greener alternatives are being explored.
One promising approach is the use of water as a reaction medium. Water is a non-toxic, non-flammable, and inexpensive solvent. While the solubility of many organic reactants in water can be a challenge, the use of phase-transfer catalysts or the development of water-soluble reagents can overcome this limitation. For instance, the synthesis of sulfonamides has been successfully demonstrated in aqueous media. slideshare.net
Solvent-free reactions, where the reactants are mixed directly without a solvent, represent another highly desirable green approach. libretexts.org These reactions can be facilitated by techniques such as microwave irradiation or ball milling, which provide the necessary energy for the reaction to proceed. For example, the synthesis of N-sulfonylimines, which are structurally related to sulfonoimidamides, has been achieved under solvent-free conditions using microwave irradiation. organicchemistrytutor.com
The use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, is also gaining traction as a green solvent alternative. DES are often biodegradable, have low volatility, and can be tailored to dissolve a wide range of reactants.
Atom Economy and Waste Minimization Strategies in this compound Production
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy are desirable as they generate less waste. The calculation for percent atom economy is:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
In the context of this compound synthesis, atom economy can be improved by designing synthetic routes that maximize the incorporation of reactant atoms into the final product. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts.
The choice of reagents also significantly impacts atom economy. For the bromination step, using elemental bromine (Br₂) in a substitution reaction results in the formation of hydrogen bromide (HBr) as a byproduct, leading to a theoretical maximum atom economy of less than 100%. In contrast, an addition reaction of bromine across a double bond would have a 100% atom economy. While not directly applicable to the synthesis of this compound from a pre-formed benzene ring, this principle guides the selection of more efficient synthetic strategies.
Waste minimization can also be achieved through the recycling of catalysts and solvents. Heterogeneous catalysts, which can be easily separated from the reaction mixture, are particularly advantageous in this regard. imperial.ac.uk
The following table provides a hypothetical comparison of the atom economy for two different bromination approaches.
| Reaction Type | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy |
| Electrophilic Substitution | Benzene-1-sulfonoimidamide + Br₂ | This compound | HBr | < 100% |
| Hypothetical Addition | Precursor with C=C bond + Br₂ | Brominated intermediate | None | 100% |
Utilization of Environmentally Benign Reagents and Catalysts
The selection of reagents and catalysts with low toxicity and environmental impact is a fundamental tenet of green chemistry. In the synthesis of this compound, there are several opportunities to replace hazardous substances with greener alternatives.
For the bromination step, the use of elemental bromine, which is highly corrosive and toxic, can be avoided by employing alternative brominating agents. As mentioned earlier, N-bromosuccinimide (NBS) is a solid and safer alternative. youtube.com Furthermore, reagent systems such as sodium bromide with an in-situ oxidant (e.g., hydrogen peroxide or sodium perborate) can generate the active brominating species while avoiding the direct handling of bromine. byjus.com
The use of heavy metal catalysts is also a concern due to their toxicity and potential for environmental contamination. Whenever possible, metal-free catalytic systems are preferred. For example, organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in green synthesis.
In cases where metal catalysts are necessary, the use of more abundant and less toxic metals is encouraged. For instance, iron-based catalysts are often preferred over those based on precious metals like palladium or platinum. Additionally, the immobilization of catalysts on solid supports can facilitate their recovery and reuse, minimizing their release into the environment.
The development of biocatalytic methods, which employ enzymes to carry out chemical transformations, represents a particularly attractive green approach. Enzymes operate under mild conditions (temperature, pH) in aqueous media and often exhibit high selectivity, reducing the formation of unwanted byproducts. While the application of enzymes to the synthesis of sulfonoimidamides is still in its early stages, it holds significant promise for future sustainable production.
Reactivity and Transformational Chemistry of 2 Bromobenzene 1 Sulfonoimidamide
Reactions Involving the Sulfonoimidamide Functional Group
The sulfonoimidamide (SIA) functional group, an aza-analogue of the more common sulfonamide, has gained attention for its potential in medicinal chemistry. thieme.de Its reactivity is centered around the two nitrogen atoms and the acidic proton, which can be readily functionalized.
The nitrogen atoms of the sulfonoimidamide group are nucleophilic and can react with various electrophiles. idc-online.com Conversely, the sulfur-nitrogen bonds can be susceptible to cleavage by strong nucleophiles.
Electrophilic Substitution: The reaction with electrophiles is a fundamental transformation for amines and their derivatives. In the case of sulfonoimidamides, the nitrogen atoms can attack electrophilic species, although their nucleophilicity is somewhat attenuated by the adjacent electron-withdrawing sulfonyl group. This reactivity is analogous to the well-established Hinsberg test for primary and secondary amines, where they react with benzenesulfonyl chloride, an electrophile. idc-online.com
Nucleophilic Substitution: While less common, direct nucleophilic substitution at the nitrogen atom of sulfonamide-type compounds has been reported. For instance, a novel reaction has been described where phosphide (B1233454) anions can act as nucleophiles, attacking the nitrogen of arylsulfonamides to form phosphamides and other derivatives. nih.govresearchgate.net This type of transformation highlights the potential for the S-N bond to act as a leaving group under specific conditions, opening pathways for unique synthetic applications.
The functionalization of the nitrogen centers through alkylation and acylation is a key strategy for modifying the structure and properties of sulfonoimidamide-containing molecules. thieme.de
N-Alkylation: The addition of alkyl groups to the sulfonoimidamide nitrogens can be achieved through various methods. A common approach involves the use of a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. Phase transfer catalysis (PTC) has proven effective for the N-alkylation of sulfonoimidamides, allowing the reaction to proceed under mild conditions with good yields. researchgate.net For example, using tetrabutylammonium (B224687) bromide as a PTC, various alkyl bromides can be coupled to sulfonimidamides. researchgate.net More advanced, "green" methods utilize alcohols as alkylating agents, mediated by transition metal catalysts like iridium or manganese complexes. rsc.orgorganic-chemistry.org
Table 1: N-Alkylation of Sulfonimidamides under Phase Transfer Catalysis
| Alkylating Agent | Catalyst (5 mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1-Bromobutane | Tetrabutylammonium Bromide | 12 | 77 |
| Benzyl Bromide | Benzyltriethylammonium Chloride | 24 | 81 |
| 1-Iodopropane | Tributylhexadecylphosphonium Bromide | 12 | 75 |
Data derived from analogous reactions of sulfonimidamides. researchgate.net
N-Acylation: N-acylation is another critical tool for diversification, introducing carbonyl functionalities that can alter biological activity or serve as handles for further chemistry. orientjchem.org These reactions typically involve reacting the sulfonoimidamide with an acyl chloride or anhydride (B1165640) in the presence of a base. semanticscholar.orgresearchgate.net Recent methods have focused on developing more efficient and selective acylation protocols. One such method uses a pre-activated acylating reagent, formed from an acyl chloride and pyridazine, to achieve clean mono-acylation of protected sulfonoimidamides. thieme.de Asymmetric N-acylation has also been developed using chiral catalysts to create stereocenters at the sulfur atom, yielding enantioenriched products. nih.gov
The proton on the unsubstituted nitrogen of the sulfonoimidamide group is acidic due to the electron-withdrawing effect of the adjacent sulfonyl group. This acidity allows for the facile generation of an N-anion using a suitable base. wikipedia.org The resulting anion is a potent nucleophile and can be used in a variety of subsequent reactions.
The generation of this anion is the first step in many N-alkylation and N-acylation reactions. researchgate.netsemanticscholar.org For instance, in phase-transfer-catalyzed alkylations, a strong base like potassium carbonate is used to form the nucleophilic anion, which is then solubilized in the organic phase by the catalyst to react with the alkyl halide. researchgate.net The nucleophilicity of this anion makes it a key intermediate for constructing more complex molecules from a simple sulfonoimidamide scaffold.
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position
The 2-bromo substituent on the benzene (B151609) ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, allowing for the modular construction of complex biaryl systems and other conjugated structures. nih.govyoutube.com
The Suzuki-Miyaura coupling is one of the most widely used methods for forming C(sp²)-C(sp²) bonds, involving the reaction of an aryl halide with an organoboron compound, typically a boronic acid. mdpi.com The reaction of 2-bromobenzene-1-sulfonoimidamide with various aryl and heteroaryl boronic acids would provide a direct route to a diverse library of biaryl sulfonoimidamides.
The reaction is generally robust and tolerant of a wide range of functional groups, although the presence of the sulfonoimidamide group could potentially influence the catalytic cycle through coordination with the palladium center. researchgate.net However, numerous examples in the literature demonstrate successful Suzuki couplings on aryl bromides bearing sulfonamide and other nitrogen-containing groups. nih.govnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. rsc.orgresearchgate.net
Table 2: Representative Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromoacetophenone | Pd(OAc)₂ (1.5) | K₂CO₃ | DMF/H₂O | >99 |
| 4-Bromotoluene | Pd(OAc)₂ (1.5) | K₂CO₃ | DMF/H₂O | >99 |
| 4-Bromoanisole | Pd(OAc)₂ (1.5) | K₂CO₃ | DMF/H₂O | >99 |
| Bromobenzene | Pd(OAc)₂ (1.5) | K₂CO₃ | DMF/H₂O | >99 |
Data derived from analogous Suzuki-Miyaura reactions catalyzed by polymer-supported Pd(II) complexes. researchgate.net
Beyond biaryl structures, the aryl bromide of this compound can be functionalized to introduce olefinic and alkynyl groups through the Heck and Sonogashira reactions, respectively.
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, to form a new carbon-carbon bond at the olefin. This reaction provides a powerful method for synthesizing substituted styrenes and cinnamates. rsc.org The reaction is typically catalyzed by a palladium(0) species and requires a base to neutralize the HBr formed during the reaction. researchgate.net
Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes to produce arylalkynes. wikipedia.orgresearchgate.net This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I). scirp.org The Sonogashira coupling of this compound with various terminal alkynes would yield 2-(alkynyl)benzene-1-sulfonoimidamides, which are valuable intermediates for synthesizing heterocyclic compounds or functional materials. The reaction conditions are generally mild and tolerant of many functional groups. rsc.org
Table 3: Representative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Aryl Bromide | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 93 |
| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 89 |
| 2-Amino-3-bromopyridine | 4-Ethynylbiphenyl | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 96 |
Data derived from analogous Sonogashira reactions of substituted bromopyridines. scirp.org
Other Metal-Catalyzed Transformations of this compound
The sulfonoimidamide functional group can act as a directing group in C-H activation strategies. nih.govresearchgate.net This approach allows for the regioselective functionalization of otherwise inert C-H bonds, typically at the ortho position to the directing group. researchgate.net In the context of this compound, the sulfonoimidamide can direct the functionalization of the C-H bond at the C6 position of the benzene ring.
This strategy often employs transition metal catalysts, such as palladium or rhodium, which coordinate to the heteroatoms of the sulfonoimidamide group. This coordination brings the metal center into close proximity to the targeted C-H bond, facilitating its cleavage and subsequent functionalization. This method provides a powerful tool for building molecular complexity by selectively introducing new substituents onto the aromatic core. nih.govresearchgate.net
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, represent a valuable alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds. nih.gov These reactions are particularly attractive due to the lower cost and toxicity of copper compared to palladium. nih.gov this compound can serve as the aryl halide component in these transformations.
For C-N bond formation, various nitrogen nucleophiles, including amines, amides, and heterocycles, can be coupled with this compound in the presence of a copper catalyst, a ligand (such as 1,10-phenanthroline (B135089) or an amino acid), and a base. nih.govrsc.org Similarly, C-O bond formation can be achieved by coupling with alcohols or phenols under copper catalysis. nsf.gov These reactions often require elevated temperatures but have seen significant improvements in recent years with the development of more effective ligand systems that allow for milder reaction conditions. nih.gov
Table 2: Examples of Copper-Catalyzed Cross-Coupling Reactions The following table provides illustrative examples of reaction conditions and is not a comprehensive list.
| Nucleophile | Copper Source | Ligand | Base | Typical Yield (%) |
|---|---|---|---|---|
| Imidazole | CuI | 1,10-Phenanthroline | K₂CO₃ | Good |
| Phenol | Cu₂O | L-Proline | Cs₂CO₃ | Moderate to Good |
| Benzamide | Cu(OAc)₂ | TMEDA | K₃PO₄ | Moderate |
Cyclization and Rearrangement Reactions Originating from the this compound Scaffold
The ortho-disposed bromo and sulfonoimidamide functionalities on the benzene ring of this compound provide a platform for intramolecular cyclization reactions. For instance, under suitable catalytic conditions, an intramolecular C-N bond formation can occur, leading to the synthesis of fused heterocyclic systems.
One potential transformation involves a palladium- or copper-catalyzed intramolecular amination, where a nitrogen atom of the sulfonoimidamide group displaces the bromine atom to form a six-membered ring, resulting in a benzothiadiazine dioxide derivative. Such cyclizations are valuable for constructing complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. The specific reaction conditions, including the choice of catalyst, base, and solvent, would be critical in directing the reaction towards the desired cyclized product and avoiding competing intermolecular side reactions. While the direct cyclization of 2-bromobenzamides has been explored with cobalt catalysts to form isoindolinones, similar strategies could potentially be adapted for the sulfonoimidamide analogue. mdpi.com
Derivatization and Scaffold Utilization of 2 Bromobenzene 1 Sulfonoimidamide
Systematic Synthesis of Novel Arylsulfonoimidamide Derivatives
Introduction of Substituents at the Benzene (B151609) Ring Via Post-Synthetic Modification
No research findings are available on the post-synthetic modification of the benzene ring of 2-bromobenzene-1-sulfonoimidamide.
Exploration of Diverse Functionalities at the Imidamide Nitrogen Atoms
There is no available information regarding the exploration of diverse functionalities at the imidamide nitrogen atoms of this compound.
This compound as a Building Block in Complex Chemical Synthesis
No published studies were identified that utilize this compound as a building block in the synthesis of more complex chemical structures.
Design and Synthesis of this compound-Based Ligands for Transition Metal Catalysis
There is no information on the design and synthesis of ligands for transition metal catalysis based on the this compound scaffold.
Influence of Ligand Structure on Catalytic Activity and Selectivity
Without the synthesis of such ligands, there is no data on the influence of their structure on catalytic activity and selectivity.
Applications in Asymmetric Catalysis for Enantioselective Transformations
No applications of this compound-based ligands in asymmetric catalysis have been reported.
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Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2 Bromobenzene 1 Sulfonoimidamide and Its Derivatives
Single Crystal X-ray Diffraction (SCXRD) Methodologies for Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal. nih.gov The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build up a three-dimensional model of the electron density, from which the atomic positions can be inferred. nih.gov This method is indispensable for the unambiguous determination of molecular structures, including the absolute configuration of chiral molecules. nih.gov
The foundation of a successful SCXRD analysis lies in the cultivation of high-quality single crystals of suitable size and perfection. For organic compounds like 2-bromobenzene-1-sulfonoimidamide and its derivatives, several techniques are commonly employed to achieve this. The choice of method is often empirical and depends on the compound's solubility, stability, and melting point. acadpubl.euyoutube.com
Commonly used crystal growth methods include:
Slow Evaporation of Solvent: This is one of the most straightforward and widely used techniques. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to stand undisturbed. The slow evaporation of the solvent increases the solute concentration, leading to supersaturation and subsequent crystal formation. acadpubl.euspringernature.com The choice of solvent is critical and is often determined through screening various solvents or solvent mixtures.
Slow Cooling of a Saturated Solution: In this method, a saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound typically reduces, resulting in a supersaturated solution from which crystals can grow. acadpubl.eu The rate of cooling is a crucial parameter that influences the size and quality of the crystals.
Vapor Diffusion: This technique involves two chambers, one containing a solution of the compound and the other containing a non-solvent in which the compound is insoluble but which is miscible with the solvent. The slow diffusion of the non-solvent vapor into the compound's solution gradually reduces the solubility of the solute, leading to crystallization. nih.gov
Melt Growth: For thermally stable compounds, crystals can be grown directly from the melt. The Bridgman and Czochralski methods are common melt growth techniques where the polycrystalline material is melted and then slowly solidified under controlled conditions to form a single crystal. acadpubl.euyoutube.com
The optimization of crystal growth often involves a systematic variation of parameters such as solvent, temperature, concentration, and the presence of additives. The table below summarizes these optimization strategies.
| Parameter | Description | Common Approaches |
| Solvent | The medium in which the compound is dissolved. Its polarity, boiling point, and viscosity are important factors. | Screening of various pure solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene) and solvent mixtures. |
| Temperature | Influences solubility and nucleation/growth kinetics. | Isothermal evaporation at different temperatures, controlled slow cooling with varying temperature gradients. |
| Concentration | The amount of solute dissolved in the solvent. | Preparation of solutions with varying degrees of saturation. |
| Additives | Impurities or co-solutes that can sometimes promote or inhibit crystal growth. | Introduction of small amounts of a structurally related compound or a different solvent. |
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with sensitive detectors such as CCD or CMOS detectors and use monochromatic X-ray radiation, commonly from a copper (Cu Kα, λ = 1.54178 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source. nih.govnih.gov For weakly diffracting or very small crystals, synchrotron radiation may be used to provide a much higher X-ray flux. nih.gov
The data collection process involves rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-ray reflections. The data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a more precise structure determination. nih.govnih.gov
After data collection, the raw diffraction data are processed, which includes integration of the reflection intensities, correction for experimental factors like Lorentz and polarization effects, and possibly an absorption correction. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using a least-squares procedure, typically against F², to improve the agreement between the observed diffraction data and the data calculated from the model. nih.govznaturforsch.com
| Parameter | 4-bromobenzenesulphonamide |
| Chemical Formula | C₆H₆BrNO₂S |
| Formula Weight | 236.09 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.892(2) |
| b (Å) | 9.088(2) |
| c (Å) | 10.378(3) |
| β (°) | 101.59(2) |
| Volume (ų) | 820.6(4) |
| Z | 4 |
| Temperature (K) | 293(2) |
| Radiation (λ, Å) | MoKα (0.71073) |
| Reflections collected | 1578 |
| Independent reflections | 1441 |
| R-factor (final) | 0.048 |
| wR-factor (final) | 0.121 |
| CCDC Number | 200389 |
| Data sourced from a study on p-substitutedbenzenesulphonamides. znaturforsch.com |
The final refined crystal structure provides a wealth of information, including precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture of the solid state. nih.govacs.org This detailed structural information is fundamental for correlating the molecular structure with the macroscopic properties of the material.
Theoretical and Computational Investigations of 2 Bromobenzene 1 Sulfonoimidamide
Electronic Structure Analysis and Bonding Characteristics via Quantum Chemical Methods
This section would require performing quantum chemical calculations to understand how electrons are distributed within the molecule and the nature of the chemical bonds.
Conformational Analysis and Energy Landscape Exploration
Molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. A conformational analysis is crucial for understanding the molecule's three-dimensional shape and its corresponding energy landscape.
Reaction Mechanism Elucidation Through Computational Chemistry
Computational chemistry can be used to model the step-by-step process of a chemical reaction involving 2-bromobenzene-1-sulfonoimidamide. This would involve calculating the energies of reactants, transition states, and products to determine the most likely reaction pathways.
Without any published research on these aspects of this compound, any attempt to write the requested article would be fictional.
Transition State Analysis for Key Synthetic and Transformational Pathways
Currently, there is a lack of published studies detailing the transition state analysis for the key synthetic and transformational pathways of this compound. Such analyses would typically involve high-level quantum mechanical calculations to identify the transition state structures and activation energies for reactions such as its formation from 2-bromobenzenesulfonyl chloride and ammonia (B1221849) or its participation in further chemical transformations. This information is crucial for understanding reaction mechanisms and optimizing synthetic protocols.
Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational predictions regarding the reactivity, regioselectivity, and stereoselectivity of this compound are not specifically documented in existing research. These predictions would generally be derived from calculations of molecular orbital energies (e.g., HOMO-LUMO gap), electrostatic potential maps, and steric hindrance analysis. Such computational studies would provide valuable insights into how the molecule is likely to react with various reagents, which positions on the molecule are most susceptible to attack, and the preferred spatial arrangement of products in stereoselective reactions.
Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Solvent Effects
While molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, specific MD studies on this compound are not found in the current body of scientific literature. nih.govaps.org Such simulations could provide atomistic-level details on how molecules of this compound interact with each other and with different solvent molecules. This would be instrumental in understanding its solubility, aggregation behavior, and the role of the solvent in influencing its reactivity and conformational preferences.
Applications of 2 Bromobenzene 1 Sulfonoimidamide and Its Derivatives in Advanced Synthetic Methodology
Role as a Versatile Synthetic Intermediate in Multi-Step Organic Transformations
The strategic placement of a bromo group and a sulfonoimidamide moiety on the benzene (B151609) ring makes 2-bromobenzene-1-sulfonoimidamide a highly valuable intermediate for a variety of organic reactions. The bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 2-position. Simultaneously, the sulfonoimidamide group can undergo various transformations, including N-alkylation, N-arylation, and cyclization reactions.
This dual reactivity allows for a modular approach to the synthesis of complex molecules. For instance, the bromine can be first utilized in a palladium-catalyzed cross-coupling reaction to form a biaryl system. Subsequently, the sulfonoimidamide nitrogen atoms can be functionalized or incorporated into a heterocyclic ring system. This sequential and selective reactivity is a cornerstone of its utility in multi-step syntheses.
Utility as a Precursor for Novel Scaffold Synthesis
The inherent reactivity of this compound makes it an excellent starting material for the synthesis of novel heterocyclic scaffolds. The sulfonoimidamide group, being a bioisostere of a carboxylic acid, is of particular interest in medicinal chemistry for the design of new therapeutic agents.
One notable application is in the synthesis of benzo[c]isothiazole (B8754907) derivatives. Through intramolecular cyclization reactions, often facilitated by a copper catalyst, the sulfonoimidamide nitrogen can displace the ortho-bromo substituent to form the five-membered isothiazole (B42339) ring fused to the benzene ring. These resulting scaffolds are of interest for their potential biological activities.
| Starting Material | Reaction Type | Resulting Scaffold |
| This compound | Intramolecular Cyclization | Benzo[c]isothiazole |
Contribution to Catalysis Through Derived Ligands or Organocatalysts
While direct applications of this compound as a catalyst are not widely reported, its derivatives have shown potential as ligands for transition metal catalysis. The sulfonoimidamide moiety can be elaborated to incorporate additional donor atoms, creating bidentate or tridentate ligands. These ligands can then coordinate with metal centers, such as palladium, copper, or rhodium, to form catalytically active complexes.
For example, the nitrogen atoms of the sulfonoimidamide can be functionalized with phosphine-containing groups. The resulting N,N'-bis(diphenylphosphino)-2-bromobenzene-1-sulfonoimidamide could potentially act as a P,P-bidentate ligand. The steric and electronic properties of such ligands can be fine-tuned by modifying the substituents on the phosphine (B1218219) groups and the sulfonoimidamide nitrogen atoms, thereby influencing the activity and selectivity of the catalytic system.
Potential in the Synthesis of Advanced Materials Precursors
The ability of this compound to participate in polymerization reactions makes it a candidate for the synthesis of precursors for advanced materials. The bromo group can serve as a handle for cross-coupling polymerization methods, such as Suzuki-Miyaura polycondensation.
For instance, polymerization of a diboronic acid with this compound could lead to the formation of conjugated polymers. The incorporation of the sulfonoimidamide group into the polymer backbone can impart specific properties, such as improved thermal stability, altered electronic characteristics, and enhanced solubility in organic solvents. These polymers could find applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
| Monomer | Polymerization Method | Potential Polymer Type | Potential Application |
| This compound | Suzuki-Miyaura Polycondensation | Conjugated Polymer | Organic Electronics |
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions of 2-Bromobenzene-1-sulfonoimidamide Studies
There are no key research findings or contributions to summarize as no studies on this compound have been found.
Identification of Emerging Research Avenues in Halogenated Arylsulfonoimidamide Chemistry
Emerging research in the broader field of halogenated arylsulfonamides focuses on the development of new therapeutic agents. The introduction of a halogen atom, such as bromine, can modulate a molecule's biological activity, metabolic stability, and membrane permeability. Future research in this area could involve the synthesis and screening of novel halogenated arylsulfonoimidamides for various biological targets.
Challenges and Opportunities in the Scalable Synthesis and Broad Application of this compound
The primary challenge for this compound is the lack of a reported synthetic route. The development of a scalable synthesis would be the first and most critical step before any applications could be considered. Opportunities would lie in its potential novelty; as an unexplored molecule, it could possess unique chemical and biological properties.
Prospects for Interdisciplinary Research Involving this compound
Should this compound be synthesized and characterized, it could be a candidate for interdisciplinary research. This could involve collaborations between synthetic organic chemists, medicinal chemists, and biologists to investigate its properties and potential applications in drug discovery or materials science.
Q & A
Q. What are the recommended handling precautions for 2-bromobenzene-1-sulfonoimidamide in laboratory settings?
- Methodological Answer: Due to its brominated and sulfonamide functional groups, follow protocols for halogenated compounds:
- Eye/Skin Exposure: Immediately flush eyes with water for 10–15 minutes and wash skin with soap and water for 15 minutes (). Remove contaminated clothing and seek medical attention.
- Inhalation/Ingestion: Move to fresh air; if unresponsive, provide artificial respiration. For ingestion, rinse the mouth (if conscious) and consult a physician .
- General Safety: Use fume hoods, gloves, and lab coats. Store in airtight containers away from reducing agents.
Q. What analytical techniques are most effective for characterizing the purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm molecular structure and detect impurities. Compare peaks with computational predictions (e.g., DFT) .
- HPLC-MS: Employ reverse-phase HPLC coupled with high-resolution mass spectrometry to quantify purity (>95%) and identify byproducts .
- Elemental Analysis: Validate stoichiometry (C, H, N, Br, S) to ensure synthesis accuracy .
Q. How should researchers design a synthesis protocol for this compound derivatives?
- Methodological Answer:
- Reaction Optimization: Screen catalysts (e.g., Pd/Cu systems) and solvents (DMF, THF) for cross-coupling reactions, monitoring via TLC .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
- Yield Tracking: Quantify yields at each step and compare with literature analogs (e.g., bromopyrimidine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer:
- Data Triangulation: Cross-validate NMR, IR, and X-ray crystallography results. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to assign signals .
- Error Analysis: Calculate signal-to-noise ratios and repeat measurements under controlled conditions (e.g., dry solvent, inert atmosphere) to rule out environmental interference .
- Computational Modeling: Compare experimental spectra with DFT-simulated spectra to identify conformational isomers or tautomers .
Q. What strategies mitigate side reactions during the functionalization of this compound?
- Methodological Answer:
- Kinetic Control: Lower reaction temperatures (0–5°C) and slow reagent addition to suppress undesired nucleophilic substitution at the sulfonamide group .
- Protecting Groups: Temporarily protect reactive sites (e.g., imidamide nitrogen) using Boc or Fmoc groups .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediate species and adjust reaction parameters dynamically .
Q. How should researchers design experiments to investigate the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer:
- Catalyst Screening: Test palladium (Pd(PPh)), nickel (NiCl), and copper catalysts under Suzuki-Miyaura conditions .
- Kinetic Studies: Measure turnover frequencies (TOF) and activation energies via Arrhenius plots under varying temperatures (25–80°C) .
- Substrate Scope: Evaluate electronic effects using para-substituted arylboronic acids (e.g., -NO, -OMe) to assess reactivity trends .
Q. What methodologies are recommended for analyzing reaction mechanisms involving this compound under varying catalytic conditions?
- Methodological Answer:
- Isotopic Labeling: Use O or N isotopes to trace bond reorganization in the imidamide group during catalysis .
- Computational Studies: Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-determining steps .
- Kinetic Isotope Effects (KIE): Compare / values to distinguish between concerted and stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
